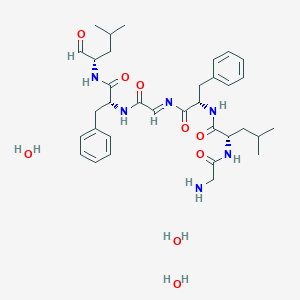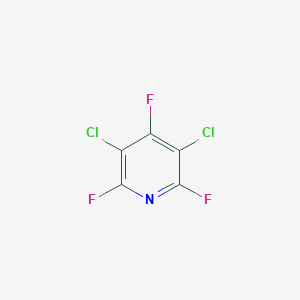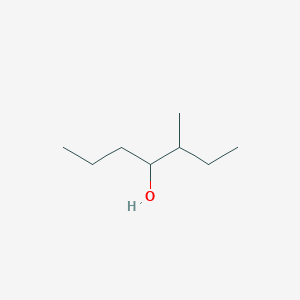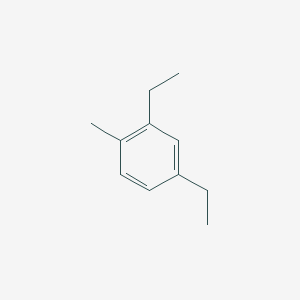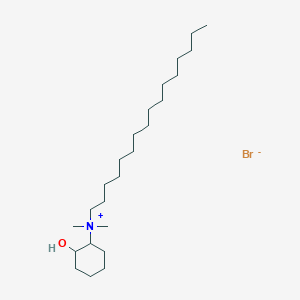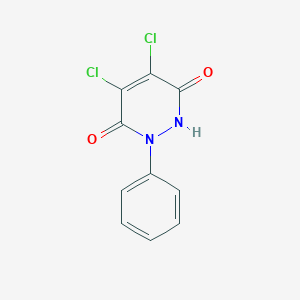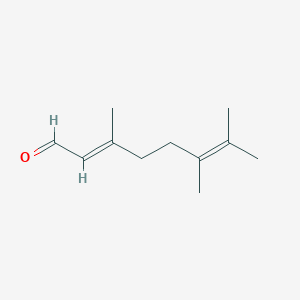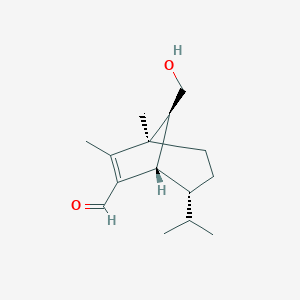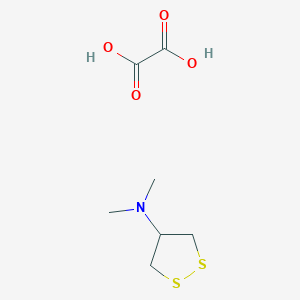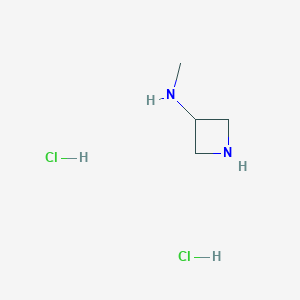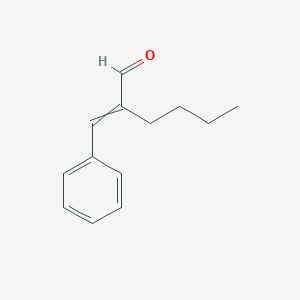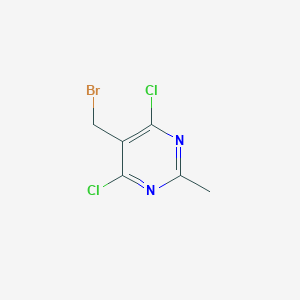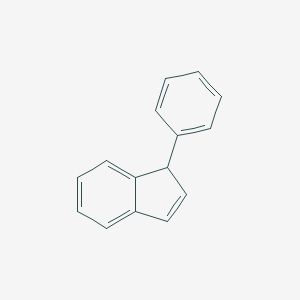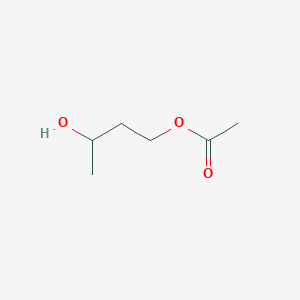
3-Hydroxybutyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybutyl acetate (HBA) is a colorless liquid with a fruity odor. It is a chemical compound that is used in various industries, including the fragrance, flavor, and pharmaceutical industries. HBA is synthesized from renewable resources, making it an eco-friendly alternative to traditional chemical compounds. In
Wirkmechanismus
3-Hydroxybutyl acetate exerts its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It inhibits the growth of bacteria and fungi by interfering with their cellular processes, leading to cell death.
Biochemische Und Physiologische Effekte
3-Hydroxybutyl acetate has been shown to have low toxicity and is considered safe for human use. It is rapidly metabolized in the liver and excreted in the urine. 3-Hydroxybutyl acetate has been shown to have no adverse effects on liver function or blood chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxybutyl acetate has several advantages for lab experiments. It is a renewable resource, making it an eco-friendly alternative to traditional chemical compounds. 3-Hydroxybutyl acetate is also readily available and cost-effective. However, 3-Hydroxybutyl acetate has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3-Hydroxybutyl acetate research. One potential area of research is the development of 3-Hydroxybutyl acetate as an antibacterial and antifungal agent in the pharmaceutical industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the food industry as a flavoring agent. Further research is needed to explore the potential applications of 3-Hydroxybutyl acetate in these industries.
Synthesemethoden
3-Hydroxybutyl acetate is synthesized through a two-step process. The first step involves the conversion of bio-derived 3-hydroxybutyrate (3HB) to 3-hydroxybutanal (33-Hydroxybutyl acetate) using a catalytic amount of an oxidant. The second step involves the conversion of 33-Hydroxybutyl acetate to 3-Hydroxybutyl acetate using acetic anhydride as a reagent. The synthesis of 3-Hydroxybutyl acetate from renewable resources makes it an eco-friendly alternative to traditional chemical compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybutyl acetate has various scientific research applications. It is used as a solvent, flavoring agent, and fragrance in the fragrance and flavor industries. 3-Hydroxybutyl acetate is also used as a plasticizer in the polymer industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the pharmaceutical industry due to its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
1851-86-1 |
|---|---|
Produktname |
3-Hydroxybutyl acetate |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-hydroxybutyl acetate |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KLUHZXMBIDAHSJ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)O |
Kanonische SMILES |
CC(CCOC(=O)C)O |
Andere CAS-Nummern |
1851-86-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



